1-((4-Iodophenyl)sulfonyl)pyrrolidine
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Overview
Description
1-((4-Iodophenyl)sulfonyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring bonded to a sulfonyl group and a 4-iodophenyl group
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Action Environment
The stability of boronic esters, which are often used in the synthesis of pyrrolidine derivatives, can be influenced by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((4-Iodophenyl)sulfonyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 4-iodobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Iodophenyl)sulfonyl)pyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
1-((4-Iodophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)sulfonylpyrrolidine
- 1-(4-Chlorophenyl)sulfonylpyrrolidine
- 1-(4-Fluorophenyl)sulfonylpyrrolidine
Comparison: 1-((4-Iodophenyl)sulfonyl)pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding interactions, potentially enhancing the compound’s biological activity and reactivity.
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWCHMKMWUJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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